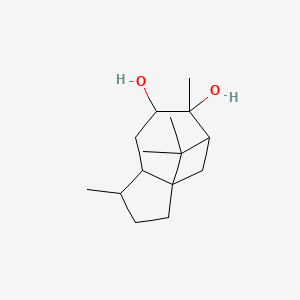
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol is a complex organic compound with a unique structure It belongs to the class of methanoazulenes, which are known for their intricate ring systems and diverse chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol typically involves multiple steps, starting from simpler organic molecules One common approach is the cyclization of a precursor molecule under specific conditions to form the methanoazulene ring system
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The process often includes the use of metal catalysts and high-pressure reactors to facilitate the cyclization and functionalization steps efficiently.
Chemical Reactions Analysis
Types of Reactions
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl or carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diols or ketones, while reduction typically yields alcohols.
Scientific Research Applications
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cedrol: A sesquiterpene alcohol with a similar ring structure.
Isocedrol: An isomer of cedrol with different functional groups.
Epicedrol: Another isomer with distinct stereochemistry.
Uniqueness
1,4,4,6-Tetramethyloctahydro-1H-3a,5-methanoazulene-6,7-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
21090-69-7 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
4,8,10,10-tetramethyltricyclo[7.1.1.01,5]undecane-7,8-diol |
InChI |
InChI=1S/C15H26O2/c1-9-5-6-15-8-11(13(15,2)3)14(4,17)12(16)7-10(9)15/h9-12,16-17H,5-8H2,1-4H3 |
InChI Key |
YJJGUJJNDXCWEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC23C1CC(C(C(C2)C3(C)C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















